molecular formula C20H25Cl2NO B4040884 4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine

4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine

Cat. No.: B4040884
M. Wt: 366.3 g/mol
InChI Key: XFZWOFYLAYJQAL-UHFFFAOYSA-N
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Description

Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . The dichlorovinyl group is a common component in various organic compounds, including some pesticides .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Benzyl halides typically react via an SN2 pathway for primary halides, and via an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

The molecular weight of benzylpiperidine is 175.2701 .

Scientific Research Applications

1. Synthesis and Pharmacological Properties

  • Study 1 : Research on sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type, including derivatives like 1‘-organylspiro[indane-1,4‘-piperidine], highlighted the synthesis, structures, and pharmacological properties of these compounds. Such studies are crucial for understanding the potential therapeutic applications of piperidine derivatives in targeting central nervous system receptors (Tacke et al., 2003).

2. Building Blocks in Synthesis of Compounds of Pharmacological Interest

  • Study 2 : The first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals demonstrates the use of piperidine derivatives as intermediates in drug development. This research underscores the versatility of piperidine derivatives in synthesizing compounds with potential pharmacological activities (Rodríguez-Franco & Fernández-Bachiller, 2002).

3. Antimicrobial Activity and Structural Analyses

  • Study 3 : The synthesis and structural analysis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, including antimicrobial activity assessments, provide a framework for evaluating the biological activities of similar compounds. Such analyses are crucial for identifying potential applications in combating microbial infections (Okasha et al., 2022).

4. Anti-proliferative Properties and DNA Binding

  • Study 4 : Research on benzochromene derivatives, including their synthesis, characterization, anti-proliferative properties, and DNA binding activities, sheds light on the therapeutic potential of piperidine derivatives in cancer treatment. This study specifically highlights the effects on Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines, indicating the significance of these compounds in medicinal chemistry (Ahagh et al., 2019).

Mechanism of Action

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors. The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Cl2NO/c1-20(2)16(13-17(21)22)18(20)19(24)23-10-8-15(9-11-23)12-14-6-4-3-5-7-14/h3-7,13,15-16,18H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZWOFYLAYJQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine
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4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine
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4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine
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4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine
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4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine
Reactant of Route 6
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4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine

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